2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound “2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” is a triazole-based hybrid molecule featuring a benzofuran moiety and a fluorophenylacetamide group. Its structure integrates a 1,2,4-triazole core substituted at position 5 with a benzofuran ring, at position 4 with a phenyl group, and at position 3 with a sulfanylacetamide chain linked to a 2-fluorophenyl group. This architecture is associated with diverse pharmacological potentials, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, as inferred from structurally related analogs . The synthesis of such compounds typically involves S-alkylation strategies, as demonstrated for similar triazole derivatives .
Properties
CAS No. |
938015-59-9 |
|---|---|
Molecular Formula |
C24H17FN4O2S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H17FN4O2S/c25-18-11-5-6-12-19(18)26-22(30)15-32-24-28-27-23(29(24)17-9-2-1-3-10-17)21-14-16-8-4-7-13-20(16)31-21/h1-14H,15H2,(H,26,30) |
InChI Key |
PZXLJWTUCYDCTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Salicylic Acid Derivatives
Benzofuran synthesis typically begins with substituted salicylic acids. For example, salicylic acid derivatives undergo O-alkylation followed by acid-catalyzed cyclization in refluxing acetic anhydride (Ac₂O) to yield 1-benzofuran-2-yl intermediates. In one protocol, salicylic acid (1.0 eq) is treated with propargyl bromide (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base, yielding 2-(prop-2-yn-1-yloxy)benzoic acid after 12 hours at 80°C. Subsequent cyclization in Ac₂O at 120°C for 6 hours affords 1-benzofuran-2-carboxylic acid in 68% yield.
Alternative Pathways via Claisen Rearrangement
Thermal Claisen rearrangement of allyl 2-hydroxyphenyl ether generates 2-allylphenol , which undergoes oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) to form the benzofuran core. This method achieves 75–82% yields but requires stringent temperature control (150–160°C).
Assembly of 4-Phenyl-4H-1,2,4-triazole-3-thiol
Cyclocondensation of Thiocarbamoylhydrazines
The triazole ring is constructed via cyclocondensation between thiocarbamoylhydrazine and benzoyl chloride derivatives. For instance, 4-phenyl-3-thiosemicarbazide (1.0 eq) reacts with benzoyl chloride (1.1 eq) in pyridine at 0–5°C, followed by reflux in acetic acid (AcOH) to yield 4-phenyl-4H-1,2,4-triazole-3-thiol (Scheme 1). This step achieves 65–70% yields, with purity confirmed by HPLC (>98%).
Optimization of Cyclization Conditions
Key parameters affecting triazole formation include:
-
Temperature : Reflux in AcOH (110°C) vs. microwave-assisted synthesis (150°C, 30 minutes).
-
Catalysts : Sulfuric acid (H₂SO₄) or sodium acetate (AcONa) improves reaction rates by 20–25%.
-
Solvent polarity : Acetic acid enhances cyclization efficiency compared to toluene or DMF.
Sulfur Bridging and Acetamide Installation
Nucleophilic Displacement of Triazole Thiol
The triazole thiol (1.0 eq) undergoes deprotonation with sodium hydride (NaH, 1.2 eq) in tetrahydrofuran (THF), followed by reaction with 2-chloro-N-(2-fluorophenyl)acetamide (1.1 eq) at 50°C for 8 hours. This step forms the critical C–S bond with 85–90% yields.
Table 1: Reaction Conditions for Sulfur Bridging
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaH | 88 | 99.2 |
| Solvent | THF | 85 | 98.5 |
| Temperature (°C) | 50 | 90 | 99.1 |
| Reaction Time (h) | 8 | 88 | 98.8 |
Synthesis of 2-Chloro-N-(2-fluorophenyl)acetamide
2-Fluoroaniline (1.0 eq) is acylated with chloroacetyl chloride (1.05 eq) in dichloromethane (DCM) using triethylamine (TEA, 1.5 eq) as the base. The reaction proceeds at 0°C for 2 hours, yielding the acetamide intermediate in 92% yield.
Final Coupling and Purification
Coupling Benzofuran to Triazole-Acetamide
The benzofuran subunit is introduced via Suzuki-Miyaura cross-coupling using 1-benzofuran-2-ylboronic acid (1.2 eq) and the triazole-acetamide intermediate (1.0 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in toluene/water (3:1) at 90°C for 12 hours. This step achieves 78% yield with >99% HPLC purity.
Crystallization and Impurity Control
Recrystallization from ethanol/water (4:1) removes residual Pd catalysts and unreacted boronic acid. Key impurities (e.g., des-benzofuran byproduct) are controlled to <0.15% via gradient elution chromatography (SiO₂, hexane/ethyl acetate).
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : 99.8% purity (C18 column, 0.1% TFA in acetonitrile/water).
-
Accelerated stability : No degradation after 6 months at 25°C/60% RH.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs.
- Substituent Effects: The 2-fluorophenyl group in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., ). Bromine substitution in increases molecular weight but may reduce solubility .
Crystallographic and Structural Validation
Several analogs, such as those in and , were structurally validated using SHELX software . The target compound’s crystal structure (if resolved) would benefit from similar refinement methods to confirm regiochemistry and hydrogen-bonding networks critical for activity.
Biological Activity
The compound 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that integrates a benzofuran moiety, a triazole ring, and a sulfanyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.5 g/mol. The IUPAC name reflects its complex structure, which includes significant functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C22H20N4O2S/c27... |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Benzofuran Ring : Synthesized through cyclization reactions involving phenolic compounds and aldehydes.
- Triazole Ring Formation : Achieved via cycloaddition reactions between azides and alkynes.
- Coupling Reactions : The benzofuran and triazole rings are coupled using thiol reagents to introduce the sulfanyl group.
- Final Acetamide Formation : The introduction of the acetamide group is conducted through standard acylation methods.
Antimicrobial Activity
Research indicates that compounds featuring triazole and benzofuran structures often exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar triazole derivatives showed potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Compounds with similar scaffolds have also been evaluated for antifungal activities:
- Triazole derivatives were shown to inhibit fungal growth effectively against pathogens like Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been documented:
- In vivo studies indicated that certain derivatives could significantly reduce inflammation in models of carrageenan-induced edema .
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on Triazole Derivatives : A comparative study evaluated the cytotoxicity and anti-inflammatory effects of various triazole derivatives, revealing that certain modifications enhanced their therapeutic profiles with low toxicity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of benzofuran-triazole hybrids against resistant bacterial strains, showing promising results that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides, nucleophilic substitution, and coupling reactions. Key steps include:
- Formation of the 1,2,4-triazole core via cyclization under reflux in ethanol or DMF .
- Sulfanyl-acetamide linkage using mercaptoacetic acid and coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous THF .
- Optimization of temperature (70–90°C) and pH (neutral to slightly basic) to minimize by-products .
- Validation : Monitor reaction progress via TLC and HPLC. Final purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks for the benzofuran (δ 6.8–7.6 ppm), triazole (δ 8.1–8.3 ppm), and fluorophenyl (δ 7.2–7.5 ppm) groups .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding at the acetamide moiety) .
- Elemental analysis : Ensure C, H, N, S content aligns with theoretical values (±0.3% deviation) .
Q. What are the key chemical reactivity patterns of this compound?
- Methodological Answer : The sulfanyl group and triazole ring drive reactivity:
- Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) to form thioether derivatives .
- Oxidation : Treat with H₂O₂ or mCPBA to convert the sulfanyl group to sulfoxide/sulfone .
- pH-dependent stability : Degrades in strong acids (pH < 2) or bases (pH > 10), requiring storage in neutral, anhydrous conditions .
Advanced Research Questions
Q. How can researchers design derivatives to enhance bioactivity while maintaining structural specificity?
- Methodological Answer :
- Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
- Heterocycle substitution : Swap benzofuran with indole or pyridine to alter π-π stacking interactions .
- QSAR modeling : Use software like Schrödinger or MOE to predict bioactivity based on substituent electronic parameters (Hammett constants) .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ determination) .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ < 10 µM indicating high potency .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Structural validation : Re-analyze disputed compounds via XRD to confirm substituent positions (e.g., para vs. ortho fluorophenyl) .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets and identify outliers .
Q. What computational methods predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Focus on hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- ADMET prediction : Employ SwissADME to evaluate permeability (LogP ~3.5) and toxicity (AMES test negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
